L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine
CAS No.: 798541-01-2
Cat. No.: VC16822961
Molecular Formula: C15H28N4O6S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798541-01-2 |
|---|---|
| Molecular Formula | C15H28N4O6S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H28N4O6S/c1-4-7(2)11(16)14(23)18-9(5-20)12(21)19-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1 |
| Standard InChI Key | OADJSYPBBPCSDK-QHZLYTNSSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Introduction
General Information
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of the amino acids isoleucine, serine, cysteine, and alanine. These peptides play essential roles in biochemistry due to their involvement in various biological processes. The unique sequence of this compound influences its structural and functional properties, making it a subject of interest in research and applications. Its molecular formula is C15H28N4O6S, and it has a molecular weight of 392.5 g/mol .
IUPAC Names and Identifiers: L-isoleucyl-L-seryl-L-cysteinyl-L-alanine
Synonyms: L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine, 798541-01-2
Computed Properties:
Synthesis
The synthesis of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). SPPS includes:
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Chain assembly The sequential addition of amino acid residues to a growing peptide chain.
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Protecting group chemistry The use of protecting groups to prevent unwanted side reactions.
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Cleavage from resin The separation of the synthesized peptide from the solid support.
This method allows for precise control over the peptide sequence and purity.
Biological Activities and Applications
Peptides like L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine often exhibit various biological activities. Studies focus on its interactions with biological molecules. Understanding these interactions is crucial for developing therapeutic agents that leverage peptide functionality. L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine has various applications across different fields.
Transport of Amino Acids
Research has shown that L-alanine, L-serine, and L-cysteine enter cells via two Na+-dependent systems: System A and System ASC. They also enter via a Na+-independent route, primarily through System L . The affinity of L-alanine, L-serine, and L-cysteine for the carrier is higher for System ASC than for System A . System ASC is the primary mediation for the inward transport of L-alanine, L-serine, and L-cysteine in human fibroblasts at amino acid concentrations similar to those in human plasma .
Structural Similarities
Several compounds share structural similarities with L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine:
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Threonyl-L-cysteinyl-L-lysyl-L-alanine | Threonine, Cysteine, Lysine, Alanine | Contains threonine instead of isoleucine |
| L-Isoleucyl-L-alanylyl-Valinyl-Glycine | Isoleucine, Alanine, Valine, Glycine | Valine adds hydrophobicity |
| L-Alanylyl-Glycyl-Valinyl-Cystein | Alanine, Glycine, Valine, Cysteine | Different arrangement affecting properties |
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine stands out because of its unique sequence of hydrophobic (isoleucine) and polar (serine) amino acids combined with cysteine's reactivity. This combination may lead to distinctive biological activities not found in other similar peptides.
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